2,2-difluoro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
2,2-Difluoro-3,4-dihydro-2H-1-benzopyran is a heterocyclic organic compound that features a benzopyran ring system with two fluorine atoms at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction Reaction: The precursor undergoes a reduction reaction in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3,4-dihydro-2H-1-benzopyran can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
2,2-Difluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting gastric acid-related diseases.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block for the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. For instance, in the context of its use in medicinal chemistry, it acts as a proton pump inhibitor by competitively binding to the hydrogen ion/potassium ion ATPase enzyme, thereby inhibiting gastric acid secretion . This mechanism is similar to that of other proton pump inhibitors used in the treatment of gastroesophageal reflux disease and erosive esophagitis.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol: This compound is structurally similar but contains a hydroxyl group at the 4-position.
Tegoprazan: A pharmaceutical compound that includes the 2,2-difluoro-3,4-dihydro-2H-1-benzopyran moiety as part of its structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2-position enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
CAS No. |
124382-20-3 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,2-difluoro-3,4-dihydrochromene |
InChI |
InChI=1S/C9H8F2O/c10-9(11)6-5-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
InChI Key |
ICCGDOXSRPJAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2=CC=CC=C21)(F)F |
Purity |
95 |
Origin of Product |
United States |
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